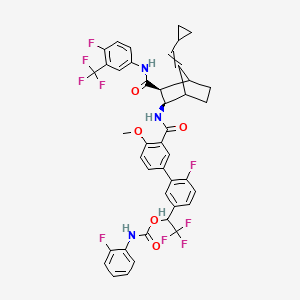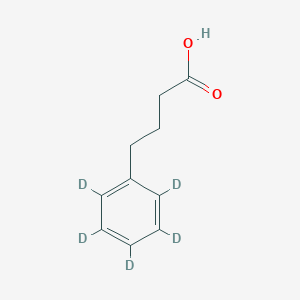
4-Phenylbutyric acid-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenylbutyric acid-d5 is a deuterium-labeled derivative of 4-Phenylbutyric acid. This compound is primarily used in scientific research due to its unique properties, including its role as an inhibitor of histone deacetylases and endoplasmic reticulum stress. The deuterium labeling allows for more precise tracking and analysis in various experimental settings .
Vorbereitungsmethoden
The preparation of 4-Phenylbutyric acid-d5 involves the deuteration of 4-Phenylbutyric acid. One common method includes the reaction of industrial-grade phenylbutyric acid in alcoholic solvents under the catalysis of a catalyst. The reaction system is then treated to obtain purified 4-Phenylbutyric acid. This purified acid is then reacted with a deuterium reagent to produce this compound .
Analyse Chemischer Reaktionen
4-Phenylbutyric acid-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions where the phenyl group can be replaced with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-Phenylbutyric acid-d5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in the study of reaction mechanisms and kinetics.
Biology: Employed in the study of protein folding and endoplasmic reticulum stress.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases, cancer, and metabolic disorders.
Industry: Utilized in the development of new pharmaceuticals and as a standard in mass spectrometry .
Wirkmechanismus
The primary mechanism of action of 4-Phenylbutyric acid-d5 involves its role as a chemical chaperone. It assists in protein folding and alleviates endoplasmic reticulum stress by binding to specific sites on proteins, thereby preventing their aggregation and misfolding. This action is crucial in conditions like neurodegeneration, where protein misfolding is a significant problem .
Eigenschaften
Molekularformel |
C10H12O2 |
|---|---|
Molekulargewicht |
169.23 g/mol |
IUPAC-Name |
4-(2,3,4,5,6-pentadeuteriophenyl)butanoic acid |
InChI |
InChI=1S/C10H12O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12)/i1D,2D,3D,5D,6D |
InChI-Schlüssel |
OBKXEAXTFZPCHS-XFEWCBMOSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCCC(=O)O)[2H])[2H] |
Kanonische SMILES |
C1=CC=C(C=C1)CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


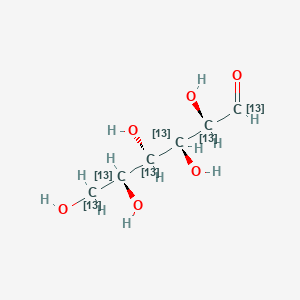
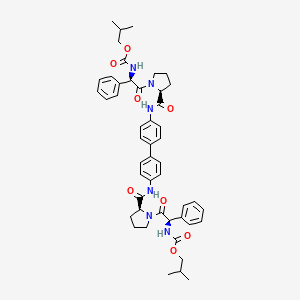

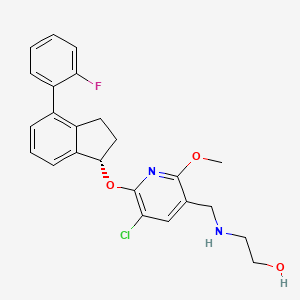
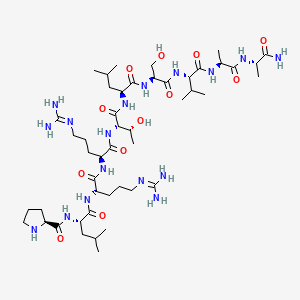
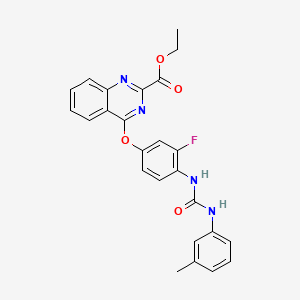
![copper;6-amino-2-[[2-[(2-aminoacetyl)amino]-3-imidazol-1-id-4-ylpropanoyl]amino]hexanoate;[1-[(5-amino-1-carboxypentyl)amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]-(2-azanidylacetyl)azanide](/img/structure/B12395684.png)
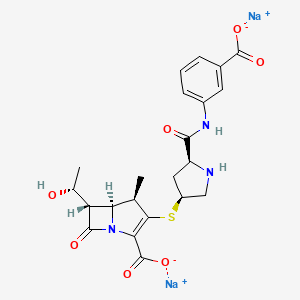

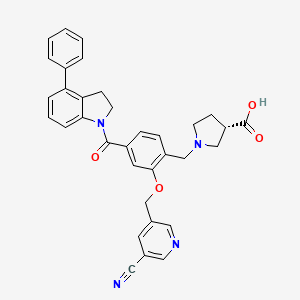
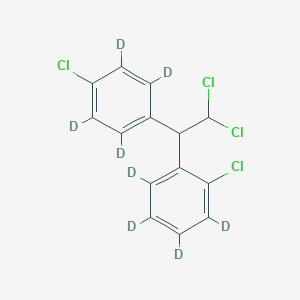
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-iodooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395723.png)
